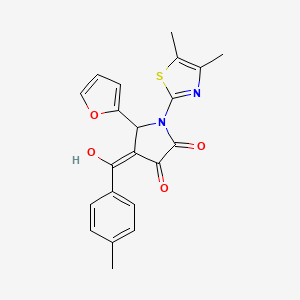
1-(4,5-dimethylthiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-dimethylthiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H18N2O4S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4,5-dimethylthiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one (commonly referred to as DMFHP) has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and enzyme inhibition studies. This article explores the synthesis, biological activity, and potential therapeutic applications of DMFHP based on diverse research findings.
Synthesis
DMFHP is synthesized through a multi-step process involving the condensation of various reactive intermediates. The synthetic pathway typically includes:
- Formation of the furan and thiazole moieties : These components are crucial for the biological activity of the compound.
- Coupling reactions : The introduction of the hydroxyl and carbonyl groups occurs through selective reactions that maintain the integrity of the heterocyclic structures.
- Purification : Final products are purified using chromatographic techniques to ensure high purity for biological testing.
Anticancer Properties
Research indicates that DMFHP exhibits significant anticancer activity against various human cancer cell lines. For instance, a study evaluated its effects on four different cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
| HCT116 (Colon Cancer) | 20.0 |
These results suggest that DMFHP could serve as a promising candidate for further development as an anticancer agent .
Enzyme Inhibition
Another significant aspect of DMFHP's biological activity is its role as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases.
- Inhibition Data :
- BChE IC50 : 46.42 µM
- Acetylcholinesterase (AChE) IC50 : 157.31 µM
The selective inhibition of BChE over AChE suggests potential therapeutic applications in treating conditions like Alzheimer's disease .
The mechanism by which DMFHP exerts its biological effects is still under investigation, but several hypotheses have emerged:
- Reactive Oxygen Species (ROS) Modulation : DMFHP may induce oxidative stress within cancer cells, leading to apoptosis.
- Enzyme Binding Affinity : The structural features of DMFHP allow it to bind effectively to active sites on enzymes like BChE, thus inhibiting their activity.
Case Studies
Several case studies have highlighted the efficacy of DMFHP in preclinical settings:
- Study on MCF-7 Cells : A detailed examination revealed that treatment with DMFHP led to a significant increase in apoptotic markers compared to untreated controls.
- Neuroprotective Effects : In models simulating neurodegeneration, DMFHP demonstrated protective effects against neuronal cell death induced by toxic agents.
Propiedades
IUPAC Name |
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(furan-2-yl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-11-6-8-14(9-7-11)18(24)16-17(15-5-4-10-27-15)23(20(26)19(16)25)21-22-12(2)13(3)28-21/h4-10,17,24H,1-3H3/b18-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSVECSASFKMID-FBMGVBCBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C)C)C4=CC=CO4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C)C)C4=CC=CO4)/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













